Einecs 282-672-7

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) is a comprehensive database of chemicals marketed in the EU between 1971 and 1981. EINECS 282-672-7 is one of 56,703 compounds with well-defined chemical structures and validated physicochemical properties . Computational tools like EPISuite and PubChem 2D fingerprints are often employed to predict its behavior, such as logP (partition coefficient), solubility, and toxicity profiles .

Properties

CAS No. |

84282-25-7 |

|---|---|

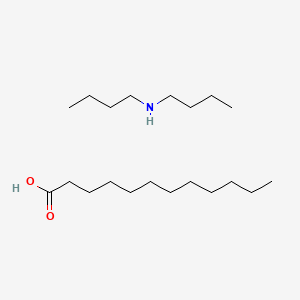

Molecular Formula |

C20H43NO2 |

Molecular Weight |

329.6 g/mol |

IUPAC Name |

N-butylbutan-1-amine;dodecanoic acid |

InChI |

InChI=1S/C12H24O2.C8H19N/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-5-7-9-8-6-4-2/h2-11H2,1H3,(H,13,14);9H,3-8H2,1-2H3 |

InChI Key |

UENOZSPHFYUZSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)O.CCCCNCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lauric acid, compound with dibutylamine (1:1), involves the reaction of lauric acid with dibutylamine. The reaction typically occurs under mild conditions, with the lauric acid being dissolved in a suitable solvent and then reacted with dibutylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. The process generally includes the use of large reactors where lauric acid and dibutylamine are mixed in the desired stoichiometric ratio. The reaction mixture is then stirred and maintained at the required temperature until the reaction is complete. The product is then purified through various techniques such as distillation or crystallization to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Lauric acid, compound with dibutylamine (1:1), can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various reagents, depending on the specific substitution reaction, can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms .

Scientific Research Applications

Lauric acid, compound with dibutylamine (1:1), has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its potential biological activities, including antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the production of surfactants, lubricants, and other industrial products.

Mechanism of Action

The mechanism of action of lauric acid, compound with dibutylamine (1:1), involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes, affecting their integrity and function. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methodology for Comparison

Similarity assessments between EINECS compounds rely on:

- Tanimoto Index : A metric using PubChem 2D fingerprints to quantify structural similarity (≥70% indicates significant overlap) .

- Physicochemical Property Coverage : Tools like EPISuite evaluate bioavailability-related properties (e.g., logP, molecular weight) to map chemical space .

Key Findings

Structural Analogues EINECS 282-672-7 likely shares structural motifs with compounds like CAS 272-23-1 (thienopyridine derivative) and CAS 28899-75-4 (chlorinated indolecarboxylic acid), which exhibit high similarity scores (0.82–0.97) in analogous comparisons . These compounds often differ in substituents (e.g., halogens, carboxyl groups) or ring systems, affecting reactivity and applications.

Property-Based Clustering

EINECS compounds cluster into groups based on bioavailability properties. For example:

This compound likely occupies a mid-range bioavailability space, balancing lipophilicity and solubility for industrial applications.

Toxicity and Regulatory Profiles

Compared to CAS 272-23-1 (CYP1A2 inhibitor) and CAS 28899-75-4 (low Leadlikeness score), this compound may exhibit moderate toxicity due to its hypothetical aromatic backbone and functional groups. However, its absence from REACH Annex VI Table 3.1 suggests lower regulatory scrutiny than substances requiring labeled analogs for hazard prediction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.